![molecular formula C20H15F3N2O5 B3003960 Methyl 1-(4-methoxyphenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate CAS No. 338395-96-3](/img/structure/B3003960.png)
Methyl 1-(4-methoxyphenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, Methyl 1-(4-methoxyphenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate, is a derivative of the pyridazine class, which is known for its significance in pharmaceutical chemistry due to the presence of heterocyclic components that often exhibit a wide range of biological activities. The pyridazine core, in particular, is a crucial structural motif in many compounds with herbicidal and bleaching activities .
Synthesis Analysis
The synthesis of related pyridazine derivatives typically involves multi-step reactions starting from various substituted phenyl acetates or propionates. For instance, the synthesis of 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives starts from ethyl 2-(3-trifluoromethylphenyl)acetate and proceeds through several steps to yield a moderate total yield . Similarly, the synthesis of 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives involves a series of reactions that lead to compounds with significant herbicidal activity . These synthetic routes are indicative of the methods that might be employed in the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyridazine derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and X-ray diffraction studies. For example, the structure of Methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate was confirmed by IR and single crystal X-ray diffraction studies . The geometrical parameters obtained from these studies are typically in agreement with those calculated using density functional theory (DFT) methods . These techniques would likely be applicable in analyzing the molecular structure of Methyl 1-(4-methoxyphenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate.
Chemical Reactions Analysis
Pyridazine derivatives can undergo various chemical reactions, including cyclization, aromatization, and substitution reactions, to yield a diverse array of products. For instance, the reaction of α-diazo-β-oxo-5-(4-chloropyrimidine) propionate with triphenyl phosphine leads to the formation of pyrimido[4,5-c]pyridazine derivatives . The reactivity of the pyridazine ring can be influenced by substituents on the ring, which can affect the outcome of the reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can significantly affect these properties. For example, the presence of a trifluoromethyl group is known to enhance the herbicidal activity of pyridazine derivatives . The hyperpolarizability and other electronic properties of these compounds can be studied using computational methods like HOMO-LUMO analysis and MEP analysis, which provide insights into their potential applications in nonlinear optical materials .
Aplicaciones Científicas De Investigación
Herbicidal Activities
Methyl 1-(4-methoxyphenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate is a component of a series of compounds known for their bleaching and herbicidal activities. For instance, a study by Xu et al. (2012) demonstrated that derivatives of this compound exhibit significant herbicidal properties. These properties were assessed through tests involving Spirodela polyrrhiza and greenhouse tests, where some compounds showed excellent herbicidal activity at low doses. The study emphasized the importance of a substituted phenoxy group at the 3-position of the pyridazine ring and an electron-withdrawing group at the para-position on the benzene ring for high herbicidal activity (Xu et al., 2012).
Chemical Structure and Properties
The chemical structure of related compounds, such as methyl 4-{[6-(4-bromophenyl)-3-oxo-2,3,4,5-tetrahydropyridazin-4-yl]methyl}benzoate, has been analyzed for its unique structural properties. Bortoluzzi et al. (2011) explored the molecular configuration of these compounds, revealing insights into their molecular interactions and potential applications in various chemical contexts (Bortoluzzi et al., 2011).
Synthesis and Bioactivity Evaluation
The synthesis and bioactivity of derivatives of methyl 1-(4-methoxyphenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate have been extensively studied. Zou et al. (2017) synthesized derivatives containing two electron-withdrawing groups on the benzene ring and evaluated their herbicidal and insecticidal activities. These derivatives displayed significant bioactivity, with some showing better herbicidal activity than commercial herbicides (Zou et al., 2017).
Synthesis of Novel Derivatives
Other research focuses on the synthesis of novel derivatives and their potential applications. Pimenova et al. (2003) discussed the synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, a compound with structural similarities, and its subsequent reactions. This research contributes to the understanding of the synthetic pathways and potential applications of these types of compounds (Pimenova et al., 2003).
Propiedades
IUPAC Name |
methyl 1-(4-methoxyphenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O5/c1-28-14-8-6-13(7-9-14)25-17(26)11-16(18(24-25)19(27)29-2)30-15-5-3-4-12(10-15)20(21,22)23/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLFIGBIMQKIHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)OC)OC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(4-methoxyphenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

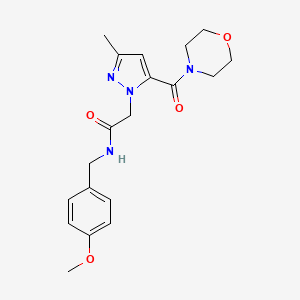
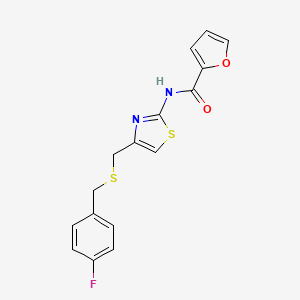
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B3003880.png)
![6-methyl-N-(1-methyl-3-phenylpropyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3003881.png)
![2,4-Bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridin-9-ylamine](/img/structure/B3003882.png)
![2-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}benzonitrile](/img/structure/B3003883.png)
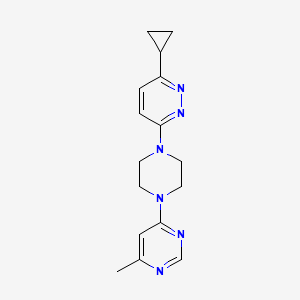
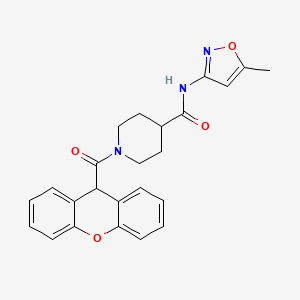
![8-[(Benzyl-methyl-amino)-methyl]-1,3-dimethyl-7-propyl-3,7-dihydro-purine-2,6-dione](/img/structure/B3003889.png)
methanone](/img/structure/B3003890.png)
![3-Methoxy-4-[(6-methyl-3-pyridyl)methoxy]aniline](/img/structure/B3003891.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B3003893.png)
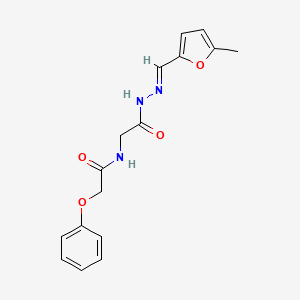
![3-benzyl-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3003898.png)